molecular formula C21H21NO3 B11042917 5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No.: B11042917
M. Wt: 335.4 g/mol
InChI Key: OYVUOTNHBAXDMZ-UHFFFAOYSA-N
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Description

5,5,7,9-Tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple methyl groups, a phenyl ring, and an oxazinoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the oxazinoquinoline core through a cyclization reaction involving an appropriate precursor. The introduction of methyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,7,9-Tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazinoquinoline core into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazinoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5,5,7,9-tetramethyl-7-phenyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and the potential for diverse chemical reactivity. Its unique structure allows for a wide range of applications, from synthetic chemistry to biological research.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

7,10,12,12-tetramethyl-10-phenyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione

InChI

InChI=1S/C21H21NO3/c1-13-10-15-17-16(11-13)21(4,14-8-6-5-7-9-14)12-20(2,3)22(17)19(24)25-18(15)23/h5-11H,12H2,1-4H3

InChI Key

OYVUOTNHBAXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)OC2=O)(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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